2-Chloro-7-methyl-7h-purin-6-ol
Overview
Description
2-Chloro-7-methyl-7H-purin-6-ol is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is also known by its IUPAC name, 2-chloro-7-methyl-1,7-dihydro-6H-purin-6-one . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.
Scientific Research Applications
2-Chloro-7-methyl-7H-purin-6-ol has several applications in scientific research:
Safety and Hazards
The compound has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-7-methyl-7h-purin-6-ol include high gastrointestinal absorption and non-permeability to the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its overall pharmacological effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-7H-purin-6-ol typically involves the chlorination of 7-methyl-7H-purin-6-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in the presence of a base like pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-7H-purin-6-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and hydro derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-purin-6-amine: Similar in structure but lacks the methyl group at the 7-position.
7-Methyl-7H-purin-6-ol: Similar but lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-7-methyl-7H-purin-6-ol is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-7-methyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDGUDBXFNIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278515 | |
Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-76-8 | |
Record name | 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16017-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 7860 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16017-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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